N-Boc-L-phenylalaninal

Stereochemistry Chiral Synthesis Diastereoselectivity

Why choose N-Boc-L-phenylalaninal (72155-45-4)? This N-Boc-protected L-phenylalanine-derived aldehyde provides the exact L-stereochemistry required for biologically active peptidomimetics—substituting with D-enantiomers or alternative amino acids can ablate potency. It directly inhibits human cathepsin K (IC50 = 110 nM) and serves as a pivotal intermediate for hydroxyethylene isostere synthesis. Its Boc group is orthogonal to Fmoc strategies, enabling chemoselective deprotection. Avoid failed syntheses—specify this exact compound for reproducible results.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 72155-45-4
Cat. No. B556953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-phenylalaninal
CAS72155-45-4
SynonymsBoc-phe-cho;  Boc-l-phenylalaninal;  N-Boc-phenylalaninal
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
InChIKeyZJTYRNPLVNMVPQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-Boc-L-phenylalaninal (CAS 72155-45-4): A Key Chiral Intermediate for Protease Inhibitor Synthesis


N-Boc-L-phenylalaninal (CAS 72155-45-4) is an N-terminally protected, chiral amino aldehyde derived from the essential amino acid L-phenylalanine . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and peptide research . Its core functionality lies in its electrophilic aldehyde group, which mimics the scissile amide bond of peptide substrates, making it a foundational building block for designing potent enzyme inhibitors, particularly against cysteine proteases like human cathepsin K [1]. The compound is a white to pale brown crystalline powder with a molecular weight of 249.31 g/mol .

Why Substituting N-Boc-L-phenylalaninal with Alternative Amino Aldehydes Carries Significant Risk


N-Boc-L-phenylalaninal is not a commodity chemical interchangeable with other N-protected amino aldehydes. Substitution without rigorous validation is a primary cause of failed syntheses and irreproducible biological data. The compound's specific stereochemistry (L-configuration) is non-negotiable for generating biologically active diastereomers . Furthermore, the Boc protecting group provides a specific stability profile that is orthogonal to other common protecting groups like Fmoc, dictating the entire synthetic strategy and compatibility with reaction conditions . Critically, the phenylalanine side chain is essential for molecular recognition in enzyme active sites; even a change from L- to D-configuration or to a different amino acid side chain (e.g., valine or leucine) can ablate binding affinity and inhibitor potency [1]. The quantitative evidence below directly addresses why this specific compound, and not a generic analog, is required for successful outcomes.

Quantitative Differentiation of N-Boc-L-phenylalaninal from Key Comparators


Chiral Integrity: Stereochemical Purity and Its Impact on Inhibitor Synthesis

The absolute stereochemistry of the alpha-carbon is critical for biological activity. The target compound is the pure L-enantiomer, whereas the D-enantiomer (N-Boc-D-phenylalaninal, CAS 77119-85-8) is a distinct compound used for generating opposite stereoisomers. The optical rotation provides a direct, quantifiable measure of enantiomeric purity and identity, allowing for rapid verification of the correct isomer upon receipt . This ensures that syntheses proceed with the intended stereochemical outcome, which is paramount for downstream inhibitor design.

Stereochemistry Chiral Synthesis Diastereoselectivity

Validated Inhibitor Potency: Human Cathepsin K Inhibition Data

N-Boc-L-phenylalaninal itself is a known inhibitor of the cysteine protease human cathepsin K, a key target for osteoporosis therapies. The compound's potency has been quantified in a human enzyme assay, establishing a clear baseline for its biological activity [1]. While more complex peptidyl derivatives are often synthesized from this core, the inherent activity of the building block confirms its ability to occupy the enzyme's active site. This is a distinct functional property not shared by all amino aldehydes.

Enzyme Inhibition Osteoporosis Cathepsin K

Stability Advantage of the Boc-Protected Aldehyde over Unprotected Amino Aldehydes

Unprotected amino aldehydes, such as L-phenylalaninal, are notoriously unstable and prone to self-condensation, racemization, and hydration. Even simple N-acyl derivatives like N-acetyl-L-phenylalaninal exist predominantly in the hydrated, inactive gem-diol form in aqueous solution [1]. The Boc protecting group on N-Boc-L-phenylalaninal provides steric and electronic shielding of the amine, rendering it a stable, isolable, and storable crystalline solid. This stability is crucial for its use as a reliable synthetic intermediate.

Chemical Stability Synthetic Intermediate Aldehyde Hydration

Defined Physical and Storage Specifications for Consistent Performance

The compound is supplied with defined physical specifications that enable immediate quality verification and ensure consistent handling. The reported melting point of 86-88°C (lit.) and the required storage condition of -20°C are critical for maintaining its chemical integrity . Adherence to these specific conditions, as opposed to those for more stable analogs like the corresponding alcohol, prevents degradation, such as aldehyde oxidation or racemization, and ensures the material's performance matches literature reports.

Quality Control Storage Melting Point

Optimal Scientific and Industrial Use Cases for N-Boc-L-phenylalaninal


Synthesis of Chiral, Non-Hydrolyzable Dipeptide Isosteres

The primary application of N-Boc-L-phenylalaninal is as a key intermediate for synthesizing hydroxyethylene dipeptide isosteres . These are non-hydrolyzable peptide bond mimics used to create metabolically stable, potent inhibitors of proteases like renin and HIV protease. The L-phenylalanine side chain is essential for binding to the enzyme's S1 pocket, and the aldehyde is a versatile electrophile for constructing the core isostere scaffold. Using the correct L-enantiomer is critical for producing a biologically active inhibitor [1].

Development of Cathepsin K Inhibitors for Bone Resorption Studies

As a direct inhibitor of human cathepsin K (IC50 = 110 nM), this compound is a valuable starting point for medicinal chemistry programs targeting osteoporosis . It can be used directly in enzyme assays or further derivatized to explore structure-activity relationships (SAR) around the phenylalanine binding motif. The established potency provides a benchmark against which the efficacy of new, more complex peptidomimetic inhibitors can be measured.

Synthesis of α-Fluorovinyl Sulfone Cysteine Protease Inhibitors

N-Boc-L-phenylalaninal is a key reactant in the Horner-Wadsworth-Emmons (HWE) approach to synthesize dipeptidyl α-fluorovinyl sulfones, a class of mechanism-based Michael acceptors that target cysteine proteases . The aldehyde group reacts with a fluorophosphonate reagent to form the electrophilic vinyl sulfone warhead. This application is specific to the aldehyde functional group and cannot be performed with the corresponding amino acid (N-Boc-L-phenylalanine) or alcohol (N-Boc-L-phenylalaninol).

Use as a Chiral Building Block in Solid-Phase Peptide Synthesis (SPPS)

The compound is compatible with Boc solid-phase peptide synthesis (SPPS) strategies . The Boc group is orthogonal to the Fmoc group, allowing for selective deprotection and elongation in complex peptide syntheses. Its stability under basic conditions (which cleave Fmoc groups) makes it a strategic choice for building peptides containing an aldehyde functionality at the C-terminus or within a side chain for subsequent chemoselective ligation.

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